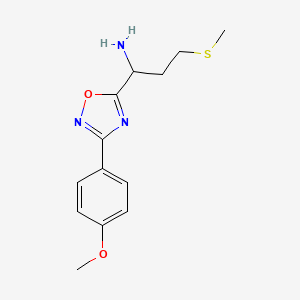

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine

Description

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-17-10-5-3-9(4-6-10)12-15-13(18-16-12)11(14)7-8-19-2/h3-6,11H,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQBJMNINLKGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C12H16N4O2S

The biological activity of oxadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : They may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

A study on oxadiazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- Compounds similar to this compound showed IC50 values indicating effective inhibition of cell growth in human cancer cell lines such as HCT116 and PC3 .

Antioxidant Activity

Oxadiazole derivatives have also been evaluated for their antioxidant potential. In vitro assays indicated that certain derivatives exhibited significant radical scavenging activity:

- The DPPH radical scavenging assay revealed that some compounds demonstrated up to 87.3% inhibition at a concentration of 25 µM .

Anti-inflammatory Effects

In vivo studies have shown that related oxadiazole compounds possess anti-inflammatory properties:

- For example, a carrageenan-induced paw edema model indicated significant edema inhibition compared to standard anti-inflammatory drugs like Indomethacin .

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against HCT116 cells with an IC50 of 13.62 µM. |

| Study B | Showed antioxidant activity with 76% radical scavenging compared to ascorbic acid. |

| Study C | Evaluated anti-inflammatory effects using a carrageenan model with up to 82.3% edema inhibition. |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs of this compound differ primarily in substituents on the oxadiazole ring and the propanamine side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Methylthio (SMe) substituents are linked to enhanced cytotoxicity in β-carboline derivatives (e.g., IC₅₀ = 2.13 µM) .

- Heteroaromatic substitutions (e.g., pyridin-3-yl) improve aqueous solubility but may reduce blood-brain barrier permeability .

Anticancer Activity:

- The β-carboline derivative with a 2-MeS-1,3,4-oxadiazole group (IC₅₀ = 2.13 µM) suggests that methylthio groups enhance cytotoxicity, likely via thioether-mediated redox modulation .

Anti-inflammatory and Antioxidant Potential:

Preparation Methods

Preparation of 2-Acetamidophenoxyacetate Intermediate

- Starting Material: N-(2-hydroxyphenyl)acetamide

- Reagent: Ethyl 2-chloroacetate

- Reaction Conditions: Reflux in acetone with potassium carbonate (K₂CO₃) for approximately 8 hours

- Outcome: Formation of ethyl 2-(2-acetamidophenoxy)acetate via nucleophilic substitution, monitored by TLC, followed by recrystallization from ethanol to purify.

Conversion to Hydrazide

- Reagent: Hydrazine monohydrate

- Reaction Conditions: Room temperature in ethanol for about 5 hours

- Outcome: Formation of N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide, confirmed by TLC and recrystallized for purity.

Formation of the 1,2,4-Oxadiazole Ring

- Reagents: Carbon disulfide (CS₂), potassium hydroxide (KOH)

- Reaction Conditions: Reflux in ethanol for approximately 6 hours, followed by acidification with hydrochloric acid

- Outcome: Cyclization yields the 5-mercapto-1,3,4-oxadiazole derivative, which is purified by filtration, washing, and recrystallization.

Functionalization to Introduce Specific Substituents

Alkylation with Chloroaryl Derivatives

- Reagents: Chloroarylacetamide derivatives

- Reaction Conditions: Dissolved in acetone with potassium carbonate, stirred at room temperature for 3–6 hours

- Outcome: Formation of 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, purified by filtration and recrystallization.

Introduction of the 4-Methoxyphenyl Group

- The methoxyphenyl group can be incorporated either through the initial acylation step or via subsequent substitution reactions on the oxadiazole core, depending on the specific synthetic pathway chosen.

Incorporation of the Methylthio Group

- The methylthio group is introduced during the cyclization process or via nucleophilic substitution on the oxadiazole ring, often using methylthiol reagents or methylthiolating agents under reflux conditions.

Final Assembly of the Propan-1-amine Moiety

The propan-1-amine group is attached through nucleophilic substitution or amidation reactions, often involving the activated oxadiazole derivatives with suitable amine precursors under mild conditions.

Summary of Key Reaction Conditions and Data

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Synthesis of ethyl 2-(2-acetamidophenoxy)acetate | N-(2-hydroxyphenyl)acetamide, ethyl 2-chloroacetate, K₂CO₃ | Acetone | Reflux 8h | High | Monitored by TLC |

| 2. Formation of hydrazide | Hydrazine monohydrate | Ethanol | Room temp 5h | Good | Recrystallized from ethanol |

| 3. Cyclization to oxadiazole | CS₂, KOH | Ethanol | Reflux 6h | Moderate to high | Acidified and purified |

| 4. Functionalization | Chloroaryl derivatives | Acetone | Room temp 3–6h | Variable | Purified by recrystallization |

The synthesis of oxadiazole derivatives, including the target compound, benefits from oxidative cyclization of hydrazides, which yields high purity and good yields. The process is adaptable to various substituents, enabling the introduction of functional groups such as methoxyphenyl and methylthio, as demonstrated in recent studies.

Q & A

What are the established synthetic routes for 1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of thiourea precursors or through substitution reactions. For example, halogenated oxadiazoles are synthesized from thiourea analogues using cyclization agents like phosphorus oxychloride at elevated temperatures (120°C), achieving moderate to high yields (50–80%) . Substitution reactions with nucleophiles (e.g., methylthiol groups) require basic conditions (e.g., K₂CO₃ in DMF) to promote thiolate ion formation. Solvent choice (polar aprotic vs. protic) and temperature (room temp vs. reflux) critically affect regioselectivity and purity .

How can tautomeric forms of this compound be resolved using crystallographic and spectroscopic methods?

Tautomerism in oxadiazole derivatives is common. X-ray crystallography (e.g., for 3-phenyl-1,2,4-triazol-5-amine) reveals planar molecular geometries and hydrogen-bonding patterns that stabilize specific tautomers . NMR spectroscopy, particularly ¹H-¹³C HMBC, can identify tautomeric equilibria by correlating proton shifts with adjacent carbons. For instance, amine protons in the 1,2,4-oxadiazole core show distinct coupling in DMSO-d₆ due to solvent-induced tautomer stabilization .

What computational methods (e.g., DFT) are recommended to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to calculate HOMO-LUMO gaps, electrostatic potential surfaces (EPS), and Mulliken charges. These predict nucleophilic/electrophilic sites—critical for designing derivatives. For example, the methoxyphenyl group enhances electron density at the oxadiazole ring, increasing susceptibility to electrophilic attack . Thermodynamic functions (ΔG, ΔH) derived from DFT also guide reaction feasibility under varying temperatures .

How should researchers address contradictions in reported biological activities of structurally similar compounds?

Discrepancies in bioactivity (e.g., antitubercular vs. antimicrobial) arise from substituent effects and assay conditions. Systematic SAR studies are essential:

- Substituent position : 4-Methoxyphenyl vs. 4-chlorophenyl alters lipophilicity (logP) and membrane permeability .

- Assay variability : MIC values for antitubercular activity depend on bacterial strain (e.g., H37Rv vs. clinical isolates) and incubation time .

Validate findings using orthogonal assays (e.g., fluorescence-based vs. colony-counting) and statistical tools like ANOVA to account for experimental noise .

What strategies optimize purification of this compound when scaling up synthesis?

- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves polar byproducts.

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences.

- Derivatization : Convert amines to hydrochloride salts for improved crystallinity .

Monitor purity via LC-MS and elemental analysis, ensuring >95% purity for biological testing .

How do intramolecular interactions (e.g., hydrogen bonding) affect the compound’s stability and reactivity?

Intramolecular hydrogen bonds (e.g., N–H⋯N in oxadiazole cores) stabilize planar conformations, reducing susceptibility to hydrolysis. However, in protic solvents, these bonds may break, increasing reactivity toward nucleophiles . Stability studies (TGA/DSC) under accelerated conditions (40–60°C, 75% RH) reveal degradation pathways, guiding storage recommendations (desiccated, inert atmosphere) .

What advanced techniques validate the compound’s mechanism of action in biological systems?

- SPR Spectroscopy : Measures binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Molecular Dynamics (MD) Simulations : Predict binding modes and residence times in enzyme active sites .

- Metabolomics : LC-HRMS identifies metabolic byproducts in cell cultures, confirming target engagement .

How can researchers design experiments to resolve conflicting data on the compound’s solubility and bioavailability?

- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4). Co-solvents (e.g., DMSO ≤1%) may mimic physiological conditions .

- Bioavailability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts intestinal absorption. Compare with in vivo pharmacokinetics (e.g., rat models) .

Statistical experimental design (e.g., Box-Behnken) optimizes variables like pH, temperature, and co-solvent ratios .

What are the best practices for handling and storing this compound to prevent degradation?

- Storage : –20°C in amber vials under argon. Desiccants (silica gel) prevent hygroscopic degradation .

- Handling : Use gloveboxes for oxygen-sensitive steps. Quench reactive intermediates (e.g., thiols) with iodoacetamide to prevent disulfide formation .

How can substituent modifications (e.g., methoxy → trifluoromethoxy) enhance biological activity?

- Electron-withdrawing groups (e.g., CF₃) increase oxidative stability but reduce solubility.

- Steric effects : Bulky substituents at the 4-position hinder target binding, as shown in docking studies with 4-chlorophenyl analogues .

Synthesize derivatives via Suzuki-Miyaura coupling or Ullmann reactions, then rank using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.